

Comparative Analysis of ¹³C NMR Prediction

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Compound of Interest

Compound Name: 4-chloro-7-fluoro-6-iodoquinazoline

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The landscape of NMR prediction is divided into two primary methodologies: empirical databases and quantum mechanical calculations. Empirical tools use neural networks to interpolate shifts from experimental databases. QM methods calculate the magnetic shielding tensors directly from the electron density.

Table 1: Performance Comparison of ¹³C NMR Prediction Methods for Aromatic Heterocycles

Prediction Method	Underlying Technology	Average RMSE (ppm)	Speed
ChemDraw	Basic HOSE Codes / Additivity	~3.4	< 1 sec
MestReNova (Mnova)	Ensemble (HOSE + Neural Networks)	~1.9	< 5 sec
ACD/Labs	HOSE + Neural Networks + Internal DB	~1.8	< 5 sec
DFT (GIAO)	Quantum Mechanics (e.g., PBE0/def2-TZVPD)	~1.2 (with linear scaling)	Hours

Quantitative RMSE data is supported by comparative evaluations of predictive algorithms on benzenic and heterocyclic compounds[3].

The Causality of Prediction Errors in Halogenated Quinazolines

Why do standard empirical tools often fail to provide definitive assignments for halogenated quinazolines?

- The Heavy-Atom Effect on the Light Atom (HALA): Halogens, particularly bromine and iodine, exhibit significant spin-orbit coupling and relativistic effects. Standard empirical tools often lack sufficient representation of these specific electronic environments in fused pyrimidine systems, leading to prediction errors exceeding 5 ppm for the affected carbons.
- Tautomerism in Quinazolinones: Quinazolin-4(3H)-ones exist in dynamic lactam-lactim tautomeric equilibria. Empirical tools often predict the static tautomers, providing a less accurate representation of the dynamic solution-state NMR[4].

Experimental vs. Predicted Data: A Case Study

To illustrate the performance gap, let's examine the ¹³C NMR chemical shifts of 6-Fluoroquinazoline-2,4(1H,3H)-dione and 7-Chloroquinazoline-2,4(1H,3H)-dione. The following table compares the experimental shifts with those predicted by standard empirical tools for the aromatic carbons[5].

Table 2: Key ¹³C NMR Shifts (ppm) in DMSO-d6

Compound	Carbon Position	Experimental Shift (ppm)	Mnova Prediction
6-Fluoroquinazoline-2,4-dione	C6 (C-F)	157.3 (d, J=238 Hz)	159.1
C5	112.0 (d, J=24 Hz)	114.5	112.4
7-Chloroquinazoline-2,4-dione	C7 (C-Cl)	139.3	136.8
C8	114.7	116.2	115.1

Note: DFT predictions consistently outperform empirical tools for the halogen-bearing and ortho-carbons due to the use of long-range corrected functionals.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, researchers must adopt a self-validating workflow where experimental acquisition is tightly coupled with rigorous computational validation.

Protocol A: High-Resolution ¹³C NMR Acquisition

Causality: Halogenated quinazolines often suffer from poor solubility and long T₁ relaxation times for quaternary carbons (C2, C4, C4a, C8a, and C-X).

- **Sample Preparation:** Dissolve 20-30 mg of the halogenated quinazoline in 0.6 mL of DMSO-d₆. Reasoning: High concentration is required due to the hydrogen bonding in quinazolinones, vastly improving solubility compared to CDCl₃.
- **Instrument Setup:** Use a 400 MHz or 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
- **Acquisition Parameters:**
 - Nucleus: ¹³C
 - Pulse Sequence: Power-gated decoupling (zgpg30).
 - Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. Reasoning: Quaternary carbons in the quinazoline core lack attached protons for dipole-dipole relaxation suppression.
 - Number of Scans (NS): Minimum 1024.
- **Processing:** Apply a 1.0 Hz exponential line broadening (LB) before Fourier transformation to maximize the signal-to-noise ratio without obscuring (

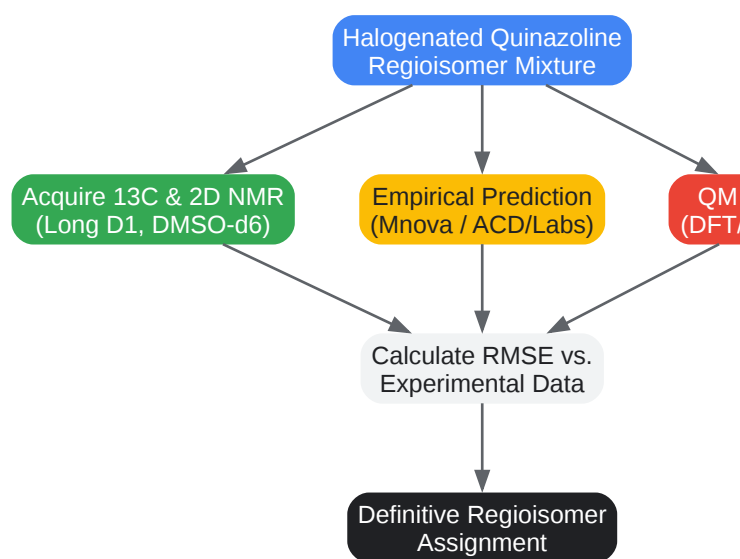
Protocol B: DFT-GIAO ¹³C NMR Chemical Shift Calculation

Causality: Direct comparison of raw isotropic shielding tensors to experimental shifts yields systematic errors. A linear scaling procedure against a reference compound is required.

- **Conformational Search:** Perform a molecular mechanics (e.g., MMFF94) conformational search of the halogenated quinazoline to identify the global minimum energy conformer.
- **Geometry Optimization:** Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d,p) level in a polarizable continuum model (PCM) to account for solvent effects.
- **Frequency Calculation:** Confirm the optimized structures are true minima by verifying the absence of imaginary frequencies.
- **NMR Shielding Calculation:** Calculate the isotropic magnetic shielding tensors (σ) using the GIAO method at the PBE0/def2-TZVPD level with the sets with polarization functions are critical for accurately modeling the electron-rich halogen atoms[6].
- **Linear Scaling:** Convert shielding tensors to chemical shifts (δ) using an empirical scaling equation: $\delta_{\text{calc}} = (\text{Intercept} - \sigma_{\text{calc}}) / \text{Slope}$. (For PBE0/def2-TZVPD, Intercept = 100.0 ppm, Slope = 1.000 ppm/ppm)

Workflow Visualization

The following diagram illustrates the integrated workflow for resolving ambiguous halogenated quinazoline regioisomers by bridging benchtop acquisition with computational validation.



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Integrated structural elucidation workflow combining experimental NMR and computational predictions.

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